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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)acetamide

Cat. No.: B102801

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(3-Methoxyphenyl)acetamide. The information presented herein is intended to
support research and development activities by providing detailed spectral characterization and
the methodologies used for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-(3-
Methoxyphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-(3-Methoxyphenyl)acetamide

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
10.25 S 1H -NH
6.96 m 4H Ar-H
3.86 S 3H -OCHs
2.42 S 3H -CHs
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Solvent: DMSO-ds, Instrument Frequency: 300 MHz

Table 2: 13C NMR Spectroscopic Data for 2-(3-Methoxyphenyl)acetamide

Chemical Shift (d) ppm Assignment
171.1 C=0

153.2 Ar-C (quaternary)
126.3 Ar-C

124.1 Ar-C

121.9 Ar-C

121.6 Ar-C

113.4 Ar-C

56.8 -OCHs

22.9 -CHs

Solvent: DMSO-ds, Instrument Frequency: 75 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 2-(3-Methoxyphenyl)acetamide

Wavenumber (cm—?)

Assignment

3340, 3331 N-H stretching
1674 C=0 stretching (Amide )
N-H bending (Amide 1), C=C aromatic
1580, 1520 )
stretching
1466, 1411 C-H bending
1280, 1230 C-O stretching (aryl ether)
792 C-H out-of-plane bending
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Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-(3-Methoxyphenyl)acetamide

m/z Interpretation

165 [M]* (Molecular lon)

lonization Method: Electron lonization (EI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the
spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker AC-300F spectrometer was utilized to record the *H and 3C NMR spectra.
Sample Preparation:

o Approximately 10-20 mg of 2-(3-Methoxyphenyl)acetamide was accurately weighed and
dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e The solution was transferred to a clean, dry 5 mm NMR tube.
e The sample was vortexed to ensure homogeneity.

1H NMR Spectroscopy:

Instrument: Bruker AC-300F Spectrometer

Frequency: 300 MHz

Solvent: DMSO-ds

Internal Standard: Tetramethylsilane (TMS)
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o Temperature: Ambient

e Number of Scans: 16

o Relaxation Delay: 1.0 s

13C NMR Spectroscopy:

Instrument: Bruker AC-300F Spectrometer
e Frequency: 75 MHz

e Solvent: DMSO-de

 Internal Standard: Tetramethylsilane (TMS)
e Decoupling: Proton-decoupled

o Temperature: Ambient

» Number of Scans: 1024

o Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

The infrared spectrum was recorded on a Nicolet-Impact-410 FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of 2-(3-Methoxyphenyl)acetamide was finely ground in an agate
mortar and pestle.

o Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added
to the mortar.

e The sample and KBr were thoroughly mixed and ground together to ensure a homogenous
mixture.
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e A portion of the mixture was transferred to a pellet press die.

o A pressure of 8-10 tons was applied to form a transparent pellet.
Data Acquisition:

e Instrument: Nicolet-Impact-410 FT-IR Spectrometer

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 32

o Background: A spectrum of a pure KBr pellet was recorded as the background.

Mass Spectrometry (MS)

Mass spectral data was obtained using a Shimadzu 2010 series mass selective detector.
Sample Introduction (Direct Insertion Probe):

¢ A small amount of the solid 2-(3-Methoxyphenyl)acetamide was loaded into a capillary
tube.

e The capillary tube was placed in the direct insertion probe.
e The probe was inserted into the ion source of the mass spectrometer.

Data Acquisition (Electron lonization):

Instrument: Shimadzu 2010 series Mass Spectrometer

lonization Mode: Electron lonization (El)

Electron Energy: 70 eV

Source Temperature: 200 °C
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e Mass Range: m/z 40-400

e Scan Speed: 1000 amu/s

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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 To cite this document: BenchChem. [Spectroscopic Data of 2-(3-Methoxyphenyl)acetamide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102801#spectroscopic-data-of-2-3-methoxyphenyl-
acetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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